Boc-L-Ala-OH-d3

Analytical Chemistry Bioanalysis Metabolomics

Why choose Boc-L-Ala-OH-d3 (CAS 161602-47-7)? It is the definitive +3 Da stable isotope-labeled internal standard (SIL-IS) for Boc-L-Ala-OH, critical for interference-free LC-MS/MS quantitation in bioanalysis. With 99 atom % D enrichment and identical SPPS reactivity, it guarantees precise correction for ionization variability and sample loss. Uniquely co-elutes with the unlabeled analyte, ensuring reliable metabolic flux and peptide synthesis QC workflows. Substitution with non-deuterated analogs compromises quantitative accuracy.

Molecular Formula C8H15NO4
Molecular Weight 192.23 g/mol
CAS No. 161602-47-7
Cat. No. B065196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Ala-OH-d3
CAS161602-47-7
Molecular FormulaC8H15NO4
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3
InChIKeyQVHJQCGUWFKTSE-MQBGRFPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Ala-OH-d3 (CAS 161602-47-7): A Defined Deuterated L-Alanine Building Block for Quantitative Analytical and Metabolic Research


Boc-L-Ala-OH-d3 (CAS 161602-47-7) is a defined stable isotope-labeled (SIL) derivative of N-Boc-protected L-alanine, distinguished by a trifold deuteration at the terminal methyl group (3,3,3-d3) with a specified isotopic enrichment of 99 atom % D . With a molecular weight of 192.23 g/mol, this compound exists as a solid with a melting point range of 79-83 °C and demonstrates an optical activity of [α]20/D −23° (c = 2 in acetic acid) [1]. As a labeled analogue of the unmodified Boc-L-Ala-OH (CAS 15761-38-3) , it provides a consistent +3 Da mass shift without altering its fundamental utility as a building block in solid-phase peptide synthesis, enabling its use as a precise internal standard in mass spectrometry-based workflows [2].

The Scientific Risk of Substituting Boc-L-Ala-OH-d3 (CAS 161602-47-7) with Non-Deuterated or Differently Labeled Analogs


The substitution of Boc-L-Ala-OH-d3 (CAS 161602-47-7) with a non-deuterated analog (e.g., Boc-L-Ala-OH, CAS 15761-38-3) or a differently labeled variant (e.g., Boc-L-Ala-OH-15N) is not scientifically valid for critical quantitative applications. While chemically similar in their primary amine protection, only the specific +3 Da mass shift introduced by the three deuterium atoms on the methyl group provides a baseline-resolved, interference-free signal that can be distinguished from the natural isotopic distribution of the unlabeled analyte in mass spectrometry . This chromatographic and spectral co-elution is essential for the internal standard method, where the labeled analog must correct for ionization variability and sample loss. Using a different isotope label (e.g., 15N) or no label at all fails to provide this specific mass offset relative to the analyte's +3 Da isotopologue, thereby compromising the accuracy, precision, and reliability of quantitative LC-MS/MS workflows in bioanalysis and metabolic flux studies [1].

Quantitative Differentiation of Boc-L-Ala-OH-d3 (CAS 161602-47-7) from Closest Analogs: A Comparator-Based Evidence Guide


Differentiation by Isotopic Purity: Boc-L-Ala-OH-d3 vs. Non-Deuterated Boc-L-Ala-OH

The primary differentiation of Boc-L-Ala-OH-d3 lies in its defined isotopic composition of ≥99 atom % D, compared to the naturally occurring 0.0156% deuterium abundance in its unlabeled analog, Boc-L-Ala-OH (CAS 15761-38-3) [1]. This specified, high isotopic enrichment ensures the +3 Da signal is dominant and quantifiable.

Analytical Chemistry Bioanalysis Metabolomics

Differentiation by Mass Spectrometry: Boc-L-Ala-OH-d3 (M+3) vs. 13C/15N Labeled Analogs (M+1)

Boc-L-Ala-OH-d3 provides a characteristic M+3 mass shift relative to its unlabeled counterpart . This is a key differentiator from alternative stable isotope-labeled (SIL) building blocks, such as Boc-L-Ala-OH-15N (CAS 139952-87-7), which introduces only a +1 Da mass shift .

Quantitative Proteomics LC-MS/MS Internal Standard

Differentiation by Chemical Reactivity: Boc-L-Ala-OH-d3 vs. Unlabeled Boc-L-Ala-OH in Enzymatic Assays

In enzymatic reactions where C-H bond cleavage at the methyl group is rate-limiting, deuteration of the alanine methyl group introduces a measurable kinetic isotope effect (KIE). Studies on L-alanine oxidation by L-amino acid oxidase demonstrate a significant primary deuterium kinetic isotope effect (D-KIE) of 6.0 ± 0.5 on kcat/Km when the C-3 hydrogens are replaced with deuterium, compared to the unlabeled substrate [1].

Enzymology Metabolic Flux Analysis Mechanistic Studies

Differentiation by Application Scope: Boc-L-Ala-OH-d3 as a Tracer vs. Unlabeled Boc-L-Ala-OH as a Building Block

While unlabeled Boc-L-Ala-OH (CAS 15761-38-3) is a standard building block for peptide synthesis, its deuterated analog, Boc-L-Ala-OH-d3, is specifically positioned in the procurement workflow as a tracer for quantitative analysis. The unlabeled compound cannot function as an internal standard for itself due to spectral overlap [1].

Drug Development ADME Peptide Therapeutics

Validated Application Scenarios for Boc-L-Ala-OH-d3 (CAS 161602-47-7) Driven by Its Defined Differentiation


Precision Quantitation of Boc-L-Ala-OH in Pharmacokinetic (PK) and ADME Studies

This is the core application. Use Boc-L-Ala-OH-d3 as the stable isotope-labeled internal standard (SIL-IS) for the accurate LC-MS/MS quantitation of Boc-L-Ala-OH (or related compounds that liberate it upon metabolism) in complex biological matrices like plasma or liver microsomes [1]. The +3 Da mass difference provides a clean, interference-free channel for monitoring the internal standard, while its identical chemical properties to the analyte ensure it corrects for variability in sample preparation, extraction efficiency, and ionization efficiency [2].

Investigating Site-Specific Metabolism of Alanine-Containing Peptide Therapeutics

Incorporate Boc-L-Ala-OH-d3 into a peptide sequence to probe the metabolism of the alanine methyl group. A significant deuterium kinetic isotope effect (D-KIE) observed in vitro (e.g., in hepatocyte or microsomal stability assays) would confirm that oxidation at the alanine C-3 position is a primary metabolic pathway for the peptide [3]. This directly informs lead optimization efforts aimed at improving the metabolic stability and pharmacokinetic half-life of peptide drug candidates.

Validating Synthetic and Purification Workflows in Peptide CROs

Use Boc-L-Ala-OH-d3 as a high-purity internal standard to validate and troubleshoot solid-phase peptide synthesis (SPPS) and preparative HPLC workflows. By spiking the deuterated building block into a reaction mixture, researchers can accurately quantify the yield of the desired peptide product and identify points of loss or racemization during synthesis and purification . Its identical reactivity to the unlabeled version makes it an ideal process tracer for CROs manufacturing research-grade peptides.

Developing LC-MS/MS Methods for Complex Peptide and Metabolite Mixtures

Employ Boc-L-Ala-OH-d3 as an internal standard during method development for LC-MS/MS assays targeting complex biological samples (e.g., plasma, tissue extracts). The +3 Da mass shift facilitates the clear distinction of the internal standard from the analyte's natural isotopic envelope, enabling the development of more robust and sensitive Multiple Reaction Monitoring (MRM) transitions and reducing the risk of false positives in metabolomics or lipidomics studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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